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molecular formula C7H16Cl2Si B078623 Hexylmethyldichlorosilane CAS No. 14799-94-1

Hexylmethyldichlorosilane

Cat. No. B078623
M. Wt: 199.19 g/mol
InChI Key: KKRMHVJQWMXYBZ-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 0.90 g (7.5 mmol) of 1-chlorohexane, and 3.90 ml (37.5 mmol) of methyldichlorosilane were reacted at 150° C. for 12 hrs. The resulting mixture was distilled to give 0.25 g of 2,2-dichloro-2-silaoctane (yield:16%).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(P(CCCC)CCCC)CCC.Cl[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH3:21][SiH:22]([Cl:24])[Cl:23]>>[Cl:23][Si:22]([Cl:24])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH3:21]

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
0.9 g
Type
reactant
Smiles
ClCCCCCC
Name
Quantity
3.9 mL
Type
reactant
Smiles
C[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C)(CCCCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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